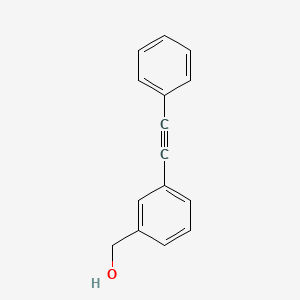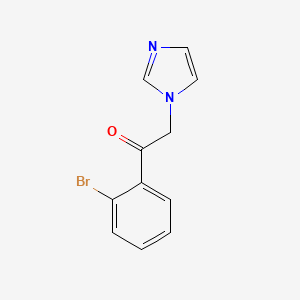![molecular formula C10H8N2O4 B2938760 8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one CAS No. 730951-33-4](/img/structure/B2938760.png)
8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one is a complex organic compound characterized by the presence of an oxime and indole moiety integrated within a dioxin structure. The oxime functionality (–C=N–OH) is particularly notable for its versatility in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one involves the condensation of 2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one with hydroxylamine hydrochloride under mildly basic conditions (e.g., sodium acetate in ethanol).
This reaction is typically conducted at elevated temperatures (around 80°C) to facilitate the formation of the oxime group.
Industrial Production Methods
Industrial production might employ continuous flow reactors to enhance yield and scalability. Optimization of the reaction conditions, such as precise control of temperature, pH, and reactant concentrations, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The oxime group can be oxidized to a nitro compound using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction of the oxime functionality can yield the corresponding amine, often using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: : The oxime group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
For oxidation reactions: Potassium permanganate in acidic medium.
For reduction reactions: Hydrogen gas with a palladium catalyst.
For substitution reactions: Nucleophiles like amines or thiols under neutral or basic conditions.
Major Products Formed
Oxidation products include nitro derivatives.
Reduction products include amines.
Substitution products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one has significant applications across various scientific fields:
Chemistry: : Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: : Studied for its potential as an enzyme inhibitor due to its oxime and indole functionalities.
Medicine: : Investigated for its potential therapeutic properties, including anti-cancer and antimicrobial activities.
Industry: : Used in the development of dyes, agrochemicals, and polymers.
Wirkmechanismus
The compound's mechanism of action often involves its interaction with biological macromolecules through hydrogen bonding and pi-stacking interactions, particularly due to its indole moiety. The oxime group can form reversible covalent bonds with active site residues in enzymes, inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one stands out due to its unique combination of the oxime and indole functionalities within the dioxin structure, which imparts a distinct reactivity profile compared to similar compounds.
Similar Compounds
8-amino-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one
8-hydroxy-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one
8-oxo-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one
Each of these similar compounds shares the indole-dioxin scaffold but differs in the functional group at the 8-position, which influences their chemical reactivity and biological activities.
Eigenschaften
IUPAC Name |
8-nitroso-3,6-dihydro-2H-[1,4]dioxino[2,3-f]indol-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-10-9(12-14)5-3-7-8(4-6(5)11-10)16-2-1-15-7/h3-4,11,13H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVQSXHGEVXVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)NC(=C3N=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide](/img/structure/B2938677.png)
![5,6-Dimethyl-2-[[4-(oxirane-2-carbonyl)piperazin-1-yl]methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2938678.png)
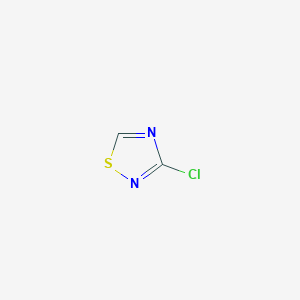
![3-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2938682.png)
![methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B2938683.png)
![N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide](/img/structure/B2938684.png)
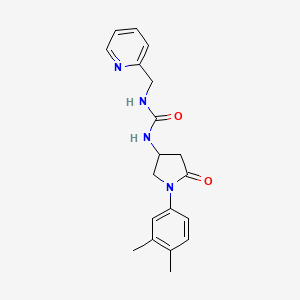
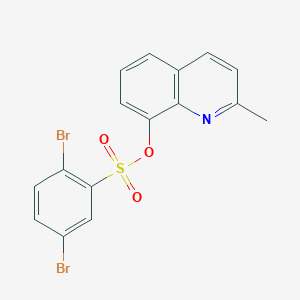
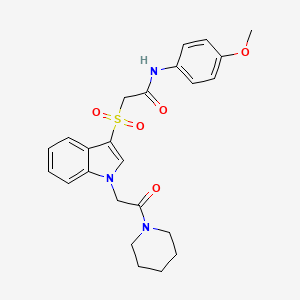
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2938695.png)
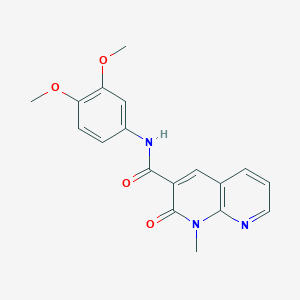
![N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide](/img/structure/B2938698.png)
